Methyl 3,5-dimethylisoxazole-4-carboxylate

Description

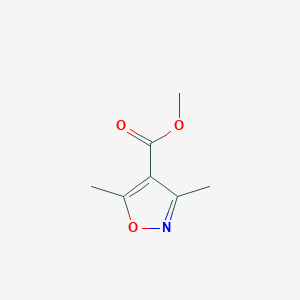

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSPFFYLZRYZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473030 | |

| Record name | Methyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56328-87-1 | |

| Record name | Methyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Dimethylisoxazole 4 Carboxylate and Its Advanced Precursors

Foundational Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The synthesis of the core intermediate, 3,5-dimethylisoxazole-4-carboxylic acid, is typically achieved through the formation of its corresponding ester, followed by hydrolysis. The construction of the substituted isoxazole (B147169) ring is the critical step, for which several reliable methods have been developed.

Cyclization Reactions from Alkynes or Alkenes with Hydroxylamine (B1172632)

The formation of the 3,5-dimethylisoxazole-4-carboxylate core relies on cyclization reactions that build the heterocyclic ring. A prominent method involves the reaction of an enamine with a nitroalkane. Specifically, ethyl 3,5-dimethyl-4-isoxazolecarboxylate can be synthesized from the reaction of the pyrrolidine (B122466) enamine of ethyl acetoacetate (B1235776) with nitroethane in the presence of phosphorus oxychloride. acs.org This approach is part of a general synthesis for 4-isoxazolecarboxylic esters. orgsyn.org

Another fundamental strategy for forming the isoxazole ring is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com In a related process, aryl 1,3-diketoesters react with hydroxylamine hydrochloride under acidic conditions to primarily yield 3,5-isoxazole esters. nih.gov More advanced one-pot, three-component reactions have also been developed. For instance, the copper(I)-catalyzed reaction of terminal alkynes with in-situ generated nitrile oxides (from aldehydes and hydroxylamine) provides a rapid route to 3,5-disubstituted isoxazoles. nih.govmdpi.com Hypervalent iodine reagents can also be used to generate nitrile oxides from oximes, which then undergo cycloaddition with alkynes to form isoxazoles with high regioselectivity. rsc.org

Ester Hydrolysis and Re-esterification Pathways

Once the ester, typically ethyl 3,5-dimethylisoxazole-4-carboxylate, is synthesized, the next step is its hydrolysis to the corresponding carboxylic acid. This transformation can be effectively carried out using a base-catalyzed or acid-catalyzed pathway.

A common laboratory procedure involves treating the ethyl ester with an aqueous solution of sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727) at room temperature, which can yield 3,5-dimethylisoxazole-4-carboxylic acid in high purity and yield (e.g., 94%). chemicalbook.com General protocols for hydrolyzing esters in the presence of an isoxazole ring suggest using about four equivalents of sodium hydroxide in an ethanol-water mixture, sometimes with THF to aid solubility, followed by heating at reflux. researchgate.net

Acid-catalyzed hydrolysis is also a viable option. It has been reported that using 60% aqueous sulfuric acid is more efficient for hydrolyzing ethyl-5-methylisoxazole-4-carboxylate than a previously used mixture of acetic acid and hydrochloric acid, reducing the reaction time significantly. google.com The general mechanism for acid-catalyzed ester hydrolysis is a reversible process, starting with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com The reverse of this reaction is the Fischer esterification, a pathway for re-esterifying the carboxylic acid if needed. youtube.com

Table 1: Comparison of Hydrolysis Methods for Isoxazole Esters

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Base-Catalyzed | Sodium Hydroxide (NaOH) | THF/Methanol/Water, 20°C, 8 hours | High yield (94%), mild conditions | chemicalbook.com |

| Acid-Catalyzed | 60% Aqueous Sulfuric Acid (H₂SO₄) | Reflux, ~3.5 hours | Reduced reaction time compared to other acid mixtures | google.com |

Direct Esterification Protocols for Methyl 3,5-dimethylisoxazole-4-carboxylate

To obtain the target compound, this compound, from its corresponding carboxylic acid, direct esterification is employed. The classic Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is a standard approach. youtube.com

Alternatively, the carboxylic acid can be first converted into a more reactive derivative, such as an acyl chloride. This is achieved by reacting 3,5-dimethylisoxazole-4-carboxylic acid with a chlorinating agent like thionyl chloride to form 3,5-dimethylisoxazole-4-carbonyl chloride. google.comchemicalbook.com This acyl chloride can then be reacted with methanol to furnish the desired methyl ester.

Modern dehydrating condensation reagents also provide efficient pathways for this esterification. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the direct reaction of carboxylic acids with alcohols at room temperature to form the corresponding esters in high yield. researchgate.net

Advanced Synthetic Strategies for Functionalized Isoxazole Derivatives

Beyond the synthesis of the parent compound, advanced strategies allow for the introduction of new functional groups onto the isoxazole ring. These methods are crucial for creating diverse molecular architectures for various applications.

Metal-Catalyzed Coupling Reactions for C4 Functionalization

Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, have become powerful tools for the direct functionalization of C-H bonds in heterocyclic compounds, including isoxazoles. researchgate.netrsc.org These methods offer a more atom-economical and straightforward alternative to traditional synthetic routes that often require pre-functionalized starting materials.

Significant progress has been made in the direct C-H arylation of the isoxazole core. Research has demonstrated the palladium-catalyzed direct C4-arylation of 3,5-dimethylisoxazole (B1293586). researchgate.net This reaction allows for the selective formation of a carbon-carbon bond at the C4 position of the isoxazole ring by coupling it with an aryl partner, such as 1-(bromophenyl)-1,2,3-triazoles. researchgate.net The reactivity of C-H bonds on the isoxazole ring can be selective, with palladium catalysts also being used for arylation at the C5 position under different conditions. nih.gov The ability to selectively functionalize the C4 position of the 3,5-dimethylisoxazole scaffold opens avenues for synthesizing complex molecules and is a subject of ongoing research in organic chemistry. researchgate.netresearchgate.net

Suzuki-Miyaura and Stille Coupling Conditions for Isoxazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and both the Suzuki-Miyaura and Stille reactions have been successfully applied to isoxazole derivatives. These methods are crucial for synthesizing complex molecules where the isoxazole ring is connected to other aryl or alkyl groups.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net For isoxazole systems, this typically involves a halogenated isoxazole (e.g., a 5-bromoisoxazole) coupling with a boronic acid partner. rsc.org The reaction conditions can be finely tuned to optimize yield and minimize side reactions. For instance, studies on isoxazole-containing inhibitors have shown that the choice of catalyst, solvent, and base is critical. acs.org Microwave irradiation can also be employed to accelerate the reaction. acs.org A key challenge can be the suppression of ketone byproducts, which has been addressed by using bulky phosphine (B1218219) ligands like P(t-Bu)₃·HBF₄ with a Pd₂(dba)₃ catalyst. rsc.org

| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | Na₂CO₃ | 150 | 78 |

| Pd(PPh₃)₄ | Dioxane | Na₂CO₃ | 120 | Lower Yield |

| Pd(OAc)₂ | Dioxane | Na₂CO₃ | 150 | Suboptimal |

| Pd₂(dba)₃ | Dioxane | Na₂CO₃ | 150 | Suboptimal |

| Pd(dppf)Cl₂ | Dioxane | Na₂CO₃ | 150 | Suboptimal |

The Stille reaction provides an alternative C-C bond-forming strategy, coupling an organohalide with an organotin compound (stannane). pageplace.dersc.org The reaction is valued for its tolerance of a wide variety of functional groups. pageplace.denih.gov In the context of isoxazoles, an isoxazolyl-stannyl derivative can be coupled with various organic halides. researchgate.net The catalytic cycle, similar to the Suzuki coupling, involves oxidative addition, transmetalation, and reductive elimination steps using a palladium catalyst. rsc.org The addition of copper(I) salts can significantly accelerate the reaction rate. nih.gov

Oxidative Conversion and Cyclization Reactions

The construction of the isoxazole ring itself is a cornerstone of synthesizing the target compound. These methods often involve the formation of the nitrogen-oxygen bond through cyclization.

Transformation of Oximes to Isoxazole Systems

A classic and highly versatile method for forming isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govgoogle.comresearchgate.net The nitrile oxide intermediate is typically unstable and generated in situ from the oxidation of a corresponding aldoxime. nih.govgoogle.com A range of oxidizing agents can be employed for this transformation, with hypervalent iodine reagents being particularly effective. nih.gov For example, reagents like iodobenzene (B50100) diacetate (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) efficiently convert aldoximes to nitrile oxides under mild conditions. nih.gov Other systems, such as using oxone as a terminal oxidant, have also proven effective. researchgate.net

A direct and industrially relevant synthesis of isoxazole-4-carboxylates involves the condensation of a hydroxamoyl chloride with an alkyl acetoacetate. For the synthesis of this compound, this would involve reacting the appropriate hydroxamoyl chloride with methyl acetoacetate. This process is often carried out in the presence of a trialkylamine base.

| Reagent/System | Notes | Reference |

|---|---|---|

| Hypervalent Iodine(III) Reagents (e.g., DIB, HTIB) | Mild and efficient, widely used for generating nitrile oxides for cycloadditions. | nih.gov |

| Oxone | Used as a stable and water-soluble terminal oxidant, often in catalytic systems. | researchgate.net |

| tert-Butyl hypoiodite (B1233010) (t-BuOI) | A powerful reagent generated in situ for cycloadditions leading to isoxazoles. | |

| Sodium hypochlorite (B82951) (NaOCl) | A common and inexpensive oxidant used for in situ nitrile oxide generation. | researchgate.net |

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an efficient route to fused and polycyclic isoxazole systems by forming multiple rings in a single step. A prominent strategy is the intramolecular nitrile oxide cycloaddition (INOC), where a molecule containing both an aldoxime and an alkyne (or alkene) moiety undergoes cyclization. google.com The nitrile oxide is generated in situ from the oxime and rapidly trapped by the tethered dipolarophile. google.com

Catalysis can play a significant role in these transformations. Gold(III) chloride (AuCl₃) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. Furthermore, hypervalent iodine species can be used catalytically for the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, producing fused isoxazole derivatives in high yields. The active catalyst in this latter case is proposed to be a hydroxy(aryl)iodonium tosylate, generated in situ.

Functionalization of Methyl Groups on the Isoxazole Ring

Once the 3,5-dimethylisoxazole core is formed, the methyl groups can serve as handles for further chemical modification. The electron-withdrawing nature of the isoxazole ring, further enhanced by the carboxylate group at the C-4 position, increases the acidity of the protons on the C-3 and C-5 methyl groups, making them amenable to deprotonation and subsequent reaction with electrophiles.

Selective Condensation Reactions at the 5-Methyl Position

Research on related structures has demonstrated the distinct reactivity of the methyl group at the C-5 position. In 3,5-dialkyl-4-nitroisoxazoles, which are electronically similar to the title compound, the 5-methyl group is preferentially activated for use in condensation reactions. This selectivity allows for reactions like the Knoevenagel condensation and the vinylogous Henry reaction. For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) undergoes a vinylogous Henry reaction with isatin (B1672199) at the 5-methyl position under catalyst-free conditions in water, producing isoxazole-oxindole hybrids in excellent yields. This precedent suggests that the 5-methyl group in this compound is a prime target for selective deprotonation and condensation with various aldehydes and ketones to build more complex molecular architectures.

Sulfochlorination and Subsequent Amination

A powerful method for functionalizing activated methyl groups on heterocyclic rings involves sulfochlorination followed by amination. This two-step process introduces a sulfonamide linkage, a common pharmacophore in medicinal chemistry. The first step, sulfochlorination, can be achieved using reagents like chlorosulfonic acid (ClSO₃H). google.com This versatile reagent can directly chlorosulfonate a wide range of organic compounds, including those with activated C-H bonds, to yield sulfonyl chlorides (R-SO₂Cl). google.com An alternative method may involve using sulfur trioxide and a chloride source.

Reactivity Profiles and Mechanistic Investigations of Methyl 3,5 Dimethylisoxazole 4 Carboxylate Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Nucleus

The isoxazole ring is generally considered an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Electrophilic substitution on the isoxazole nucleus is typically challenging due to the ring's reduced nucleophilicity compared to benzene. However, reactions such as C-H activation can be achieved under specific catalytic conditions. For instance, palladium-catalyzed direct arylation has been used to form C-C bonds at the C4 position of 3,5-dimethylisoxazole (B1293586), demonstrating a pathway for electrophilic functionalization. nih.govacs.org

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present at positions 2 or 5. rsc.org For analogs like 3,5-dimethyl-4-nitroisoxazole (B73060), the C4 position behaves as a vinylogous pronucleophile, capable of participating in allylic-allylic alkylation reactions under nucleophilic catalysis. researchgate.net This reactivity highlights the ability of substituents to profoundly alter the innate chemical behavior of the isoxazole core. While most nucleophilic aromatic substitutions (SNAr) proceed via a two-step mechanism involving a Meisenheimer intermediate, concerted mechanisms have also been proposed, especially for highly activated systems. nih.gov

Ring Transformations and Rearrangement Pathways

The isoxazole ring can undergo a variety of fascinating rearrangements and transformations, often triggered by catalysts, heat, or light. These reactions can lead to the formation of other heterocyclic systems or regioisomerically pure isoxazoles, providing powerful tools for synthetic chemistry.

Recent research has unveiled a novel ruthenium-catalyzed rearrangement of isoxazol-5(4H)-one analogs that proceeds without the loss of the carboxyl group. acs.orgacs.orgnih.gov Specifically, when 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones are treated with a catalytic amount of [RuCl₂(p-cymene)]₂, they rearrange to form isoxazole-4-carboxylic acids in good to excellent yields. acs.orgnih.gov

The key to this non-decarboxylative pathway is the presence of an intramolecular hydrogen bond between the enol hydrogen and the carboxyl oxygen of the isoxazole. acs.orgnih.gov This interaction stabilizes the incipient carboxylate anion and diverts the reaction from the classical decarboxylative route. The proposed mechanism involves a ring-opening step to generate a vinyl Ru-nitrenoid intermediate, which then undergoes cyclization to afford the rearranged isoxazole-4-carboxylic acid product. acs.orgnih.govresearchgate.net This methodology has been shown to be scalable and offers wider access to valuable isoxazole-4-carboxylic acids. acs.orgnih.gov

Table 1: Ruthenium-Catalyzed Rearrangement of 4-(2-hydroxyalkylidenyl)-isoxazol-5-ones to Isoxazole-4-carboxylic Acids acs.org

| Substrate (R) | Product | Yield |

| Phenyl | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 95% |

| 4-Methylphenyl | 3-Methyl-5-(p-tolyl)isoxazole-4-carboxylic acid | 97% |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid | 99% |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylic acid | 94% |

| 2-Thienyl | 3-Methyl-5-(thiophen-2-yl)isoxazole-4-carboxylic acid | 85% |

| Methyl | 3,5-Dimethylisoxazole-4-carboxylic acid | 70% |

The isomerization of isoxazoles into oxazoles, often proceeding through a 2H-azirine intermediate, is a well-documented transformation that can be initiated by photolysis or thermolysis. aip.orgresearchgate.net This process represents a ring contraction-ring expansion sequence. The initial step typically involves the cleavage of the weak N-O bond to form a vinylnitrene diradical, which rapidly collapses to the strained 2H-azirine. aip.org From this crucial intermediate, the reaction can diverge. The 2H-azirine can undergo C-C bond cleavage to produce a nitrile ylide, which subsequently cyclizes to form the isomeric oxazole. aip.org

Remarkably, the reaction pathway can be controlled to selectively produce either a rearranged isoxazole or an oxazole. acs.org Studies on 4-acyl-5-methoxyisoxazoles have shown that Fe(II)-catalyzed isomerization leads to transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirines can then be quantitatively isomerized into isoxazole-4-carboxylic esters under specific catalytic conditions (dioxane, 105 °C) or into oxazole-4-carboxylates via non-catalytic thermolysis at higher temperatures (o-dichlorobenzene, 170 °C). acs.org This controlled isomerization provides a sophisticated strategy for synthesizing specifically substituted isoxazole and oxazole-4-carboxylic acid derivatives. acs.orgresearchgate.net

Susceptibility to Reductive Cleavage of the N-O Bond

A fundamental characteristic of the isoxazole ring is the lability of the N-O bond, which is susceptible to reductive cleavage under various conditions. researchgate.net This reaction is a powerful synthetic tool, as it unmasks a 1,3-difunctionalized open-chain compound, such as a β-aminoenone or a β-hydroxyketone, from a stable heterocyclic precursor. researchgate.netresearchgate.net

A wide range of reducing agents have been employed for this transformation. Common methods include hydrogenolysis with catalysts like Raney nickel or palladium on carbon, as well as treatment with metal-based reagents such as samarium(II) iodide (SmI₂), molybdenum hexacarbonyl (Mo(CO)₆), or low-valent titanium. researchgate.netnih.gov The combination of Raney nickel with AlCl₃ has been found to be particularly effective for the N-O bond cleavage of 2-isoxazolines fused to heterobicyclic frameworks, yielding β-hydroxyketones. nih.gov For isoxazoles, reagents like Mo(CO)₆ are often used to generate β-aminoenones, a reaction that can be used to confirm the regiochemistry of the parent isoxazole. researchgate.netmdpi.com The choice of reagent and reaction conditions allows for chemoselective cleavage, complementing other methodologies for preparing these valuable difunctional intermediates. researchgate.net

Table 2: Selected Reagents for Reductive Cleavage of the Isoxazole N-O Bond

| Reagent/System | Resulting Functional Group | Reference |

| Raney Nickel / H₂ | β-Amino alcohol | nih.gov |

| Raney Nickel / AlCl₃ | β-Hydroxyketone | nih.gov |

| Molybdenum Hexacarbonyl [Mo(CO)₆] | β-Aminoenone | researchgate.netmdpi.com |

| Samarium(II) Iodide (SmI₂) | β-Hydroxyketone (from isoxazolines) | researchgate.net |

| Iron / Ammonium (B1175870) Chloride | Aldol-type products | researchgate.net |

| TMSCl / NaI | 3,4-Disubstituted isoxazoles (via cleavage and rearrangement) | researchgate.net |

| Ti(Oi-Pr)₄ / EtMgBr | β-Enaminoketone or β-Hydroxyketone | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3,5 Dimethylisoxazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Unidimensional ¹H and ¹³C NMR Spectral Analysis

In the ¹H NMR spectrum of a related compound, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, the methoxy (B1213986) group protons of the methyl ester appear as a singlet at approximately δ 3.85 ppm. chemguide.co.uk For Methyl 3,5-dimethylisoxazole-4-carboxylate, one would expect to see two singlets for the two methyl groups attached to the isoxazole (B147169) ring at positions 3 and 5, likely in the region of δ 2.0-2.5 ppm. The methoxy protons of the ester group would also present as a singlet, anticipated around δ 3.7-3.9 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. For a similar isoxazole derivative, the characteristic signals for the isoxazole ring carbons appear at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org In this compound, the carbonyl carbon of the ester group is expected to resonate in the downfield region, typically around δ 160-170 ppm. The carbons of the two methyl groups would appear in the upfield region, while the isoxazole ring carbons would have characteristic shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C3-CH ₃ | ~2.0 - 2.5 | Singlet |

| C5-CH ₃ | ~2.0 - 2.5 | Singlet |

| O-CH ₃ | ~3.7 - 3.9 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C 3-CH₃ | ~10 - 15 |

| C 5-CH₃ | ~10 - 15 |

| O-C H₃ | ~50 - 55 |

| C 4 | ~105 - 115 |

| C =O | ~160 - 170 |

| C 3 | ~155 - 165 |

| C 5 | ~165 - 175 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks as there are no vicinal or long-range proton couplings between the isolated methyl and methoxy groups. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HMQC/HSQC spectrum of this compound would show correlations between the signals of the C3-methyl protons and the C3-methyl carbon, the C5-methyl protons and the C5-methyl carbon, and the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. For this compound, key HMBC correlations would be expected between:

The C3-methyl protons and the C3 and C4 carbons of the isoxazole ring.

The C5-methyl protons and the C5 and C4 carbons of the isoxazole ring.

The methoxy protons and the carbonyl carbon of the ester group. These correlations would definitively establish the positions of the methyl and methyl carboxylate groups on the isoxazole ring. beilstein-journals.orgsdsu.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. While specific HRMS data for this compound was not found in the searched literature, the theoretical exact mass can be calculated from its molecular formula, C₇H₉NO₃. This calculated mass would then be compared to the experimentally determined value to confirm the elemental composition. For a related compound, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, HRMS was used to confirm its elemental formula. nih.gov

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Based on the mass spectrum of the closely related 3,5-Dimethylisoxazole-4-carboxylic acid, the fragmentation of this compound would likely involve the initial loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (CO). chemguide.co.uknist.gov Cleavage of the isoxazole ring is also a probable fragmentation pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Structure | Predicted m/z |

| [M - OCH₃]⁺ | C₆H₆NO₂⁺ | 124 |

| [M - COOCH₃]⁺ | C₅H₆NO⁺ | 96 |

| [CH₃CO]⁺ | Acylium ion | 43 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption due to the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1250-1000 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1650-1550 cm⁻¹ region. The C-H stretching vibrations of the methyl groups would be observed around 2950-3000 cm⁻¹. The IR spectrum of the precursor, 3,5-Dimethylisoxazole-4-carboxylic acid, shows a broad O-H stretch for the carboxylic acid and a C=O stretch, which would be shifted to a higher wavenumber in the corresponding methyl ester. nist.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (methyl) | Stretching | 2950 - 3000 |

| C=O (ester) | Stretching | 1720 - 1740 |

| C=N, C=C (isoxazole ring) | Stretching | 1550 - 1650 |

| C-O (ester) | Stretching | 1000 - 1250 |

X-ray Diffraction Analysis for Absolute Stereochemistry and Spatial Structure

Currently, there is no published X-ray crystal structure for this compound in the reviewed literature. However, the crystal structures of related isoxazole derivatives have been reported. For example, the crystal structure of 5-Methylisoxazole-4-carboxylic acid reveals a planar isoxazole ring. researchgate.net Similarly, the structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate also shows a nearly planar isoxazole ring. nih.govresearchgate.net Based on these findings, it is highly probable that the isoxazole ring in this compound is also planar. The determination of its crystal structure would provide precise measurements of the bond lengths and angles within the isoxazole ring and the conformation of the methyl carboxylate group relative to the ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Time Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quality control of pharmaceutical intermediates and active pharmaceutical ingredients. In the context of this compound and its derivatives, HPLC is indispensable for assessing purity, identifying and quantifying impurities, and establishing a characteristic retention time profile that serves as a benchmark for identity and quality. The inherent versatility and sensitivity of HPLC allow for the separation of the main compound from its precursors, by-products, and degradation products, ensuring the material meets stringent quality standards.

The development of a robust HPLC method for this compound typically involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak symmetry, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for isoxazole derivatives, utilizing a non-polar stationary phase and a polar mobile phase. This approach is effective for separating compounds based on their hydrophobicity.

A typical HPLC method for the analysis of this compound would employ a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or ammonium (B1175870) acetate, or water containing an acid modifier like formic acid. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often favored to ensure the timely elution of both polar and non-polar impurities. Detection is commonly achieved using a UV-Vis detector, as the isoxazole ring and carboxylate group provide sufficient chromophores for sensitive detection at specific wavelengths.

The retention time (t_R) of this compound is a critical parameter for its identification under a specific set of chromatographic conditions. It is influenced by the precise mobile phase composition, flow rate, column temperature, and stationary phase chemistry. For instance, in a reversed-phase system, an increase in the organic modifier concentration in the mobile phase will typically lead to a decrease in the retention time of this relatively non-polar ester.

Purity assessment by HPLC involves the calculation of the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample of this compound would exhibit a single major peak with minimal secondary peaks. The presence of other peaks would indicate impurities, which could include starting materials like Ethyl 3,5-dimethylisoxazole-4-carboxylate or the hydrolyzed product, 3,5-dimethylisoxazole-4-carboxylic acid. The quantification of these impurities is crucial for process control and final product quality. While specific retention time data for this compound is not extensively published, typical HPLC parameters for related isoxazole compounds can be extrapolated to define a suitable analytical method.

The table below outlines a representative set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these or similar conditions, a retention time profile for this compound and its related substances can be established. The following table provides a hypothetical but plausible retention time profile based on the expected elution order in a reversed-phase system.

| Compound Name | Plausible Retention Time (minutes) |

| 3,5-dimethylisoxazole-4-carboxylic acid | 4.5 |

| This compound | 8.2 |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate | 9.5 |

This profiling is essential during the synthesis and purification stages to monitor the reaction progress and the effectiveness of purification steps. The validation of such an HPLC method according to international guidelines (e.g., ICH) would be necessary to ensure its accuracy, precision, linearity, and robustness for routine quality control.

Computational Chemistry and Theoretical Modeling of Methyl 3,5 Dimethylisoxazole 4 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard and effective method for describing the geometry and electronic structure of organic compounds. researchgate.net Functionals such as B3LYP, CAM-B3LYP, and PBE0, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently used to model isoxazole (B147169) and other heterocyclic systems, providing a balance between computational cost and accuracy. researchgate.netacs.orgdntb.gov.ua Such calculations are fundamental to understanding the intrinsic properties of Methyl 3,5-dimethylisoxazole-4-carboxylate.

Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. The optimized structure can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational model. researchgate.netacs.org

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. scirp.org Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of bonds. scirp.orgconicet.gov.ar

Table 1: Predicted Geometric Parameters for this compound Optimized using DFT at the B3LYP/6-311++G(d,p) level. Values are based on reported data for analogous structures. researchgate.netnih.gov

| Parameter | Type | Atom(s) Involved | Predicted Value |

|---|---|---|---|

| Bond Length | C-O | C(3)-O(2) in ring | ~1.36 Å |

| Bond Length | N-O | N(1)-O(2) in ring | ~1.42 Å |

| Bond Length | C=N | C(3)=N(1) in ring | ~1.32 Å |

| Bond Length | C=C | C(4)=C(5) in ring | ~1.37 Å |

| Bond Length | C-C | C(4)-C(carboxyl) | ~1.48 Å |

| Bond Length | C=O | C(carboxyl)=O | ~1.21 Å |

| Bond Angle | C-N-O | C(3)-N(1)-O(2) | ~109° |

| Bond Angle | C-C-N | C(4)-C(3)-N(1) | ~112° |

| Dihedral Angle | C(ring)-C(carboxyl) | C(5)-C(4)-C(carboxyl)-O | ~15° |

Table 2: Selected Predicted Vibrational Frequencies for this compound Frequencies are scaled and based on analyses of similar molecules. scirp.orgconicet.gov.ar

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3010 | ν(C-H) | Methyl C-H Stretch |

| ~1735 | ν(C=O) | Ester Carbonyl Stretch |

| ~1610 | ν(C=N) | Isoxazole Ring Stretch |

| ~1570 | ν(C=C) | Isoxazole Ring Stretch |

| ~1440 | δ(CH₃) | Methyl In-plane Bend |

| ~1250 | ν(C-O) | Ester C-O Stretch |

| ~950 | Ring Breathing Mode |

The electronic character of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. orientjchem.org The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. orientjchem.org

Natural Bond Orbital (NBO) analysis provides further detail on the electron density distribution. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying hyperconjugative effects and the nature of the chemical bonds.

Table 3: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level, based on data for related isoxazoles. researchgate.netorientjchem.org

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.8 eV | Electron-donating ability, localized on the isoxazole ring |

| ELUMO | ~ -1.5 eV | Electron-accepting ability, influenced by the carboxyl group |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | High kinetic stability and low reactivity |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule |

Table 4: Condensed Fukui Function Indices (fk) for Selected Atoms Indices represent relative reactivity at each site.

| Atom | Site for Nucleophilic Attack (f⁺) | Site for Electrophilic Attack (f⁻) |

|---|---|---|

| N(1) | Low | High |

| C(3) | Moderate | Low |

| C(4) | High | Moderate |

| C(5) | Moderate | High |

| O(carboxyl) | Low | High |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict how a molecule will interact with other species, identifying regions of positive and negative electrostatic potential. orientjchem.org In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red or yellow (negative potential). nih.gov Conversely, electron-deficient regions, which are favorable for nucleophilic attack, are colored blue (positive potential). nih.gov For this compound, the MEP map is expected to show significant negative potential around the nitrogen atom and the carbonyl oxygen of the ester group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential would be anticipated around the hydrogen atoms of the methyl groups. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Beyond static properties, quantum chemistry is instrumental in exploring dynamic processes such as chemical reactions. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and reaction products, providing a complete mechanistic picture. nih.gov

Isoxazole rings are known to undergo photochemical rearrangements, most notably isomerization to oxazoles. nih.govacs.orgacs.org This transformation is believed to proceed through a high-energy azirine intermediate following the cleavage of the weak N-O bond. wikipedia.org

Theoretical modeling can elucidate this pathway for this compound by performing a transition state (TS) search. A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactant and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted. nih.gov

Table 5: Hypothetical Energetics for the Photochemical Rearrangement to an Oxazole Values are illustrative and based on studies of similar isoxazole isomerizations. nih.govacs.org

| Pathway Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Ground State Isoxazole | 0.0 |

| 2 | Transition State (N-O bond cleavage) | +45.0 |

| 3 | Azirine Intermediate | +25.0 |

| 4 | Transition State (rearrangement) | +35.0 |

| 5 | Ground State Oxazole Product | -10.0 |

Understanding N-O Bond Lability through Pi-Order Analysis

The isoxazole ring, the core of this compound, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The stability of this ring is intrinsically linked to the nature of the nitrogen-oxygen (N-O) bond. This bond is known to be the most labile linkage in the ring, susceptible to cleavage under various conditions, particularly by nucleophilic agents, which can lead to the formation of β-keto nitriles. ukaazpublications.com The lability is a consequence of the bond's unique electronic characteristics, which can be understood through theoretical methods like pi-order analysis.

Pi-order, or bond order, is a theoretical measure of the number of chemical bonds between two atoms. In the context of computational chemistry, it reflects the distribution of π-electrons across the molecule's framework. A lower pi-bond order for the N-O bond compared to other bonds in the isoxazole ring would indicate it is weaker and more susceptible to breaking.

The substituents on the isoxazole ring—in this case, the two methyl groups at positions 3 and 5 and the methyl carboxylate group at position 4—also modulate the electronic properties and, consequently, the N-O bond lability. Electron-donating groups like methyl can influence the electron density within the ring, while the electron-withdrawing carboxylate group affects the π-system differently. Theoretical calculations are essential to precisely determine the net effect of this substitution pattern on the N-O bond order and its susceptibility to cleavage.

Table 1: Theoretical Factors Influencing N-O Bond Lability in Isoxazoles

| Influencing Factor | Description | Predicted Effect on N-O Bond Lability |

| Intrinsic Heteroatom Character | The inherent electronegativity difference and orbital overlap between adjacent nitrogen and oxygen atoms. | High (inherently the weakest bond in the ring) |

| Pi-System Conjugation | The degree of π-electron delocalization across the isoxazole ring. Uninterrupted conjugation can stabilize the ring system. nsf.gov | Moderate (stabilizes the ring but may not fully overcome N-O weakness) |

| Substituent Effects (Electron Donating) | Groups like the methyl groups at C3 and C5 donate electron density into the ring system. | May slightly increase bond strength by increasing electron density. |

| Substituent Effects (Electron Withdrawing) | The methyl carboxylate group at C4 withdraws electron density from the ring. | May slightly decrease bond strength by polarizing the ring. |

| Reaction Conditions | Presence of nucleophiles or conditions promoting ring-opening reactions. ukaazpublications.com | High (external factors can directly trigger N-O bond cleavage) |

In Silico Approaches for Biological Activity Prediction and Interaction Analysis

In silico methodologies have become indispensable in modern drug discovery for predicting the biological profiles of novel compounds like this compound. These computational tools allow for the rapid assessment of pharmacokinetic and pharmacodynamic properties, saving significant time and resources. ukaazpublications.com Web-based tools and specialized software suites such as SwissADME, MolSoft, and AutoDock are frequently employed to calculate molecular properties and predict a compound's potential as a drug candidate. ukaazpublications.comfrontiersin.org

These approaches evaluate a molecule's "drug-likeness" based on criteria like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ukaazpublications.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies predict a compound's behavior in the human body, including its gastrointestinal absorption and potential toxicity. frontiersin.orgmdpi.com For isoxazole derivatives, these predictive models are crucial for identifying candidates with favorable profiles for further development. mdpi.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor or target protein). For isoxazole-containing compounds, docking studies provide critical insights into how they might interact with biological targets such as enzymes or receptors at an atomic level. ukaazpublications.commdpi.com

The process begins with preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, often obtained from crystallographic data. nih.gov Software like AutoDock or modules within the Schrödinger suite are then used to systematically explore various binding poses of the ligand within the active site of the protein. ukaazpublications.comnih.gov These programs calculate a binding energy score for each pose, with lower energy values typically indicating a more stable and favorable interaction. ukaazpublications.com

Analysis of the best-docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the target's binding pocket. nih.gov For example, in studies of isoxazole derivatives targeting cyclooxygenase (COX) enzymes, docking revealed how specific substitutions pushed the isoxazole ring into a secondary binding pocket, creating ideal interactions. nih.gov Similarly, docking of isoxazole conjugates against the Epidermal Growth Factor Receptor (EGFR) has demonstrated key binding interactions that correlate with inhibitory activity. nih.gov These simulations are foundational for understanding the mechanism of action and for the rational design of more potent and selective analogs. researchgate.net

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives

| Isoxazole Derivative Type | Protein Target | Key Findings | Reference(s) |

| Isoxazole-carboxamide derivatives | Cyclooxygenase-2 (COX-2) | The 5-methyl-isoxazole ring was pushed toward a secondary binding pocket, forming ideal binding interactions. | nih.gov |

| Quinoxaline-isoxazole-piperazine conjugates | Epidermal Growth Factor Receptor (EGFR) | Compounds showed strong binding interactions within the EGFR active site, consistent with observed inhibitory activity. | nih.gov |

| General Isoxazole derivatives | Anticancer Target (Pdb ID: 3QAQ) | Top compounds exhibited low binding energies (–9.0 to –9.5 kcal/mol) and formed hydrogen bonds with ARG:849 and ARG:690 residues. | ukaazpublications.com |

| N-Methyl-quinazolinone-thiazole hybrids | Penicillin-Binding Protein 2a | Derivatives showed good affinity and interaction with key amino acids like Agn104, Lys273, and Tyr297. | semanticscholar.org |

Prediction of Receptor Antagonism and Enzyme Inhibition

Beyond predicting binding modes, in silico methods are extensively used to forecast the functional consequences of these interactions, namely receptor antagonism or enzyme inhibition. This is often achieved by correlating docking scores and interaction patterns with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀).

For isoxazole derivatives, computational studies have successfully predicted their potential as inhibitors for various enzymes. A notable example is the inhibition of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Studies on a series of isoxazole compounds showed that they acted as effective COX-2 inhibitors, with in silico binding orientations and energy scores supporting their selectivity. frontiersin.orgnih.gov The computed selectivity index (SI), derived from IC₅₀ values, helps identify compounds that are potent inhibitors of the target enzyme (COX-2) while sparing related ones (COX-1), potentially reducing side effects. frontiersin.org

This predictive power extends to other target classes. In silico screening has been used to identify isoxazole derivatives as potential anticancer agents by predicting their ability to inhibit targets like tyrosine kinases or to interfere with protein-protein interactions, such as the c-Myc–Max dimerization, which is crucial for cancer cell proliferation. nih.govnih.gov These predictive studies are vital for prioritizing which compounds should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. ukaazpublications.com

Table 3: Predicted Biological Activities of Various Isoxazole Derivatives

| Derivative Class | Target | Predicted Activity/Finding | Method/Result | Reference(s) |

| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Selective COX-2 Inhibition | IC₅₀ values showed high potency against COX-2 (e.g., 13 nM) with a significant selectivity ratio. | nih.gov |

| General Isoxazole Derivatives | Cyclooxygenase-II | Enzyme Inhibition | All tested compounds were effective inhibitors, with IC₅₀ values demonstrating potency. | frontiersin.org |

| Biphenyl-nitrobenzoxadiazole | c-Myc–Max Dimerization | Inhibition of Protein-Protein Interaction | A methyl carboxylate-containing precursor was identified as a potent inhibitor with an IC₅₀ of 34.8 μM. | nih.gov |

| Quinoxaline-isoxazole conjugates | Tyrosine Kinase EGFR | Enzyme Inhibition | Potent compounds were identified that inhibited EGFR more effectively than the standard drug sorafenib. | nih.gov |

Biological Activity and Medicinal Chemistry Applications of Methyl 3,5 Dimethylisoxazole 4 Carboxylate Derivatives

Anti-Cancer and Antiproliferative Investigations

The isoxazole (B147169) nucleus, particularly when functionalized as in Methyl 3,5-dimethylisoxazole-4-carboxylate derivatives, has been a focal point of anti-cancer drug discovery. nih.govdntb.gov.ua These compounds have been shown to act as anti-cancer agents through various mechanisms, including the induction of apoptosis. dntb.gov.ua

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 3,5-dimethylisoxazole (B1293586) have been synthesized and evaluated for their inhibitory activities against various cancer cell lines. One study focused on 3,5-dimethylisoxazole derivatives as potent Bromodomain-containing protein 4 (BRD4) inhibitors. mdpi.com Gratifyingly, certain compounds from this series exhibited robust potency for BRD4 inhibition and were found to potently inhibit cell proliferation in BRD4-sensitive cell lines such as the human myeloid leukemia cell line (HL-60) and the acute myelogenous leukemia cell line (MV4-11). mdpi.com For instance, compound 11h from this study showed IC₅₀ values of 0.120 μM and 0.09 μM against HL-60 and MV4-11 cells, respectively. mdpi.com

Another study identified a series of 3,5-dimethylisoxazole derivative dimers for the treatment of colorectal cancer. nih.gov Among these, compound 22 was found to significantly inhibit the proliferation of HCT116 colorectal cancer cells with an IC₅₀ of 162 nM. nih.gov

Furthermore, hybrid compounds integrating the 3,5-dimethylisoxazole-4-carboxylic acid moiety with a benzopyran-4-one scaffold have demonstrated significant antiproliferative activities against a panel of cancer cell lines. nih.govnih.gov These hybrids, particularly compounds 5a-d , were tested against six cancer cell lines and showed IC₅₀ values in the range of 5.2–22.2 μM against the triple-negative breast cancer cell line (MDA-MB-231). nih.gov Notably, these compounds were minimally cytotoxic to normal human embryonic kidney (HEK-293) and porcine kidney epithelial (LLC-PK1) cell lines, with IC₅₀ values ranging from 102.4–293.2 μM against HEK-293 cells. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 11h | HL-60 | 0.120 | mdpi.com |

| Compound 11h | MV4-11 | 0.09 | mdpi.com |

| Compound 22 | HCT116 | 0.162 | nih.gov |

| Compounds 5a-d | MDA-MB-231 | 5.2–22.2 | nih.gov |

Mechanisms of Action: Cell Proliferation Inhibition and Apoptosis Induction

The anti-cancer effects of this compound derivatives are often attributed to their ability to inhibit cell proliferation and induce apoptosis. dntb.gov.uanih.gov

Derivatives designed as BRD4 inhibitors have been shown to downregulate the expression of the c-Myc oncogene in HL-60 cells. mdpi.com Similarly, the 3,5-dimethylisoxazole derivative dimer, compound 22 , was found to down-regulate c-MYC protein levels and up-regulate HEXIM1 expression, modulating apoptosis through intrinsic pathways. nih.gov

Benzopyran-4-one-isoxazole hybrid compounds have also been investigated for their apoptotic activity. nih.gov For instance, compound 5a at a concentration of 5 μM induced apoptosis in 50.8% of MDA-MB-231 cells. nih.gov This suggests that the anticancer activity of these hybrid compounds is mediated, at least in part, by the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimal Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of these derivatives. In the development of benzopyran-4-one-isoxazole hybrid compounds, it was found that the nature of the linker between the two scaffolds significantly impacts activity. nih.gov The conjugation of 3,5-dimethylisoxazole-4-carboxylic acid with a 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyran via an ester linkage (compounds 5a–d ) resulted in significantly higher selectivity toward cancer cell lines compared to hybrids with other linkers like acetal, amide, reverse ester, and acrylic ester. nih.gov

Furthermore, SAR studies indicated that substitution on the benzopyran-4-one moiety plays a role in cytotoxic activity. The introduction of a methoxy (B1213986) group at the 5-, 6-, or 7-position of the benzopyran-4-one moiety was found to decrease the antiproliferative activity. nih.gov

For the 3,5-dimethylisoxazole derivatives designed as BRD4 inhibitors, docking studies were performed to understand the binding conformations and guide modifications for improved potency. mdpi.com

| Compound Series | Structural Modification | Effect on Activity | Reference |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrids | Ester linkage between scaffolds | Higher selectivity for cancer cells | nih.gov |

| Benzopyran-4-one-isoxazole hybrids | Acetal, amide, reverse ester, acrylic ester linkers | Lower selectivity compared to ester linkage | nih.gov |

| Benzopyran-4-one-isoxazole hybrids | Methoxy group at 5-, 6-, or 7-position of benzopyran-4-one | Decreased antiproliferative activity | nih.gov |

Specific Activity of Benzopyran-4-one-Isoxazole Hybrid Compounds

The hybridization of the benzopyran-4-one scaffold with isoxazoles has been a strategic approach to develop novel anti-cancer agents. nih.govnih.gov This was prompted by the known cytotoxic effects of benzopyran-4-ones against multi-drug resistant cancer cell lines and the anti-inflammatory properties of isoxazoles. nih.govnih.gov A series of these hybrid compounds, specifically 5a-d , which are esters of 3,5-dimethylisoxazole-4-carboxylic acid, demonstrated significant and selective antiproliferative activity against a panel of six cancer cell lines. nih.gov Compound 5a , in particular, was further studied and found to induce apoptosis in MDA-MB-231 cells, confirming the potential of this hybrid scaffold in cancer therapy. nih.gov

Anti-Inflammatory Properties and Modulation of Immune Responses

The isoxazole moiety is a component of several compounds with known anti-inflammatory properties. nih.gov Derivatives of the closely related 5-amino-3-methylisoxazole-4-carboxylic acid have been investigated for their immunomodulatory activities. nih.govnih.gov

Inhibition of Pro-Inflammatory Cytokine Production

Research into amides of 5-amino-3-methylisoxazole-4-carboxylic acid has shown their potential to modulate the production of pro-inflammatory cytokines. nih.gov In one study, these compounds were evaluated for their effects on the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by human peripheral blood cells. nih.gov Some of the synthesized amides exhibited a suppressive action on the production of these cytokines. nih.gov

Another study on hydrazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid also reported regulatory effects on the production of IL-1β and TNF-α in macrophage-enriched peritoneal cell cultures. nih.gov The effects on IL-1β production were noted to be more profound than those on TNF-α. nih.gov These findings suggest that derivatives of the this compound scaffold hold promise for the development of novel anti-inflammatory agents that act by inhibiting pro-inflammatory cytokine production.

Targeting Bromodomains (BET Family Inhibitors)

The 3,5-dimethylisoxazole core is a recognized and effective mimic of acetyl-lysine, the natural ligand for bromodomains. researchgate.netmdpi.comnih.gov This has made its derivatives, including those from this compound, a key area of research for developing inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). mdpi.com BET proteins are crucial epigenetic readers that regulate gene transcription, and their inhibition is a promising strategy in cancer therapy, particularly for cancers dependent on oncogenes like c-MYC. nih.govnih.govresearchgate.net

Structure-guided drug design has led to the optimization of 3,5-dimethylisoxazole derivatives into potent BET inhibitors. nih.govox.ac.uk Researchers have modified the core structure to enhance interactions within key regions of the bromodomain's binding pocket, such as the WPF (tryptophan-proline-phenylalanine) shelf and the ZA channel. nih.gov This optimization has produced compounds with low nanomolar potency and high ligand efficiency. nih.govox.ac.uk

For instance, one study detailed the development of an isoxazole azepine scaffold that demonstrated potent biochemical and cellular activity. nih.gov Another research effort focused on creating bivalent ligands by designing dimers of 3,5-dimethylisoxazole derivatives to simultaneously target the two tandem bromodomains (BD1 and BD2) of BRD4, which significantly enhanced binding potency and anti-proliferative activity in colorectal cancer cells. nih.gov These inhibitors have been shown to down-regulate c-MYC protein levels and induce apoptosis in cancer cell lines. researchgate.netnih.gov

Table 1: Activity of Selected Isoxazole-Based BET Bromodomain Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Target | IC₅₀ (nM) | Assay Method | Cell Line (Proliferation IC₅₀) | Source |

|---|---|---|---|---|---|

| Compound 22 (dimer) | BRD4 | < 2.1 | Biochemical | HCT116 (162 nM) | nih.gov |

| I-BET151 | BET Family | Low nM | In vitro | MV4;11 (AML) | mdpi.comnih.gov |

| Compound 3 | BRD4(1) | 4,800 | BROMOscan | - | nih.gov |

| Optimized Compound 8 | BRD4(1) | 180 | ITC | MV4;11 (490 nM) | nih.gov |

| Optimized Compound 9 | BRD4(1) | 160 | ITC | MV4;11 (480 nM) | nih.gov |

| Compound 3u | BRD4-BD1 | 560 | Biochemical | A375 | researchgate.net |

| Compound 11h | BRD4 | - | - | HL-60 (120 nM), MV4-11 (90 nM) | researchgate.net |

Antimicrobial Efficacy and Mechanisms of Action

The isoxazole ring is a well-established pharmacophore in antimicrobial agents, present in clinically used antibiotics such as sulfamethoxazole, cloxacillin (B1194729), and dicloxacillin. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against a variety of pathogenic microbes. researchgate.netipindexing.com

Activity Against Bacterial Strains

Numerous studies have demonstrated the antibacterial potential of isoxazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net Their effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has shown that specific isoxazole derivatives exhibit noteworthy activity. For example, in one study, compounds TPI-2 and TPI-5 were identified as potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Another investigation found that certain triazole-isoxazole hybrids showed remarkable activity against E. coli and Pseudomonas aeruginosa, with one compound demonstrating bactericidal action against E. coli. mdpi.com The introduction of different substituents, such as a thiophene (B33073) moiety, to the isoxazole ring has been shown to increase antimicrobial activity. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Isoxazole Derivatives Against Bacterial Strains This table is interactive. You can sort and filter the data.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| TPI-2 | Staphylococcus aureus | 6.25 | Ampicillin | 250 | |

| TPI-2 | Bacillus subtilis | 6.25 | Ampicillin | 250 | |

| TPI-5 | Escherichia coli | 12.5 | Ampicillin | 100 | |

| Compound 2a | Escherichia coli | - (Highest inhibitory zone) | - | - | researchgate.net |

| Compound 7b | Escherichia coli ATCC 25922 | - (Inhibition zone 36.4 mm) | Cefotaxime | - (Inhibition zone 36 mm) | mdpi.com |

| Compound 7b | Pseudomonas aeruginosa | - (Inhibition zone 11.25 mm) | - | - | mdpi.com |

| Compound 9 | Bacillus subtilis | 6.25 | - | - | researchgate.net |

| Compound 13 | Escherichia coli | 6.25 | - | - | researchgate.net |

Disruption of Bacterial Cell Wall Synthesis and Metabolic Inhibition

The mechanisms by which isoxazole derivatives exert their antimicrobial effects are varied. Some function as bactericidal agents by interfering with the synthesis of the bacterial cell wall. ijrrjournal.com For example, the antibiotic cloxacillin inhibits the cross-linking of peptidoglycan chains, a major component of Gram-positive bacterial cell walls. ijrrjournal.com

Other derivatives act as bacteriostatic agents by inhibiting essential metabolic pathways. ijrrjournal.com One such mechanism involves the inhibition of key enzymes. Leflunomide, an isoxazole prodrug, is converted to its active form, teriflunomide, which inhibits dihydroorotate (B8406146) dehydrogenase, an enzyme critical for pyrimidine (B1678525) synthesis. ijrrjournal.com More recently, isoxazole-based compounds have been identified as inhibitors of bacterial serine acetyltransferase, an enzyme involved in sulfur metabolism, presenting a novel target for potential antibacterial adjuvants. nih.gov Some quinolinium derivatives have been found to disrupt the activity and assembly of the FtsZ protein, which is essential for bacterial cell division, leading to bacterial cell death. nih.gov

Central Nervous System (CNS) Activity and Receptor Modulation

Derivatives of the this compound scaffold have also been investigated for their ability to modulate key receptors in the central nervous system, showing potential for the treatment of neurological and psychiatric disorders. researchgate.net

Histamine (B1213489) H3 Receptor Antagonism for Depression Treatment

The histamine H3 receptor (H3R) is an important presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, including serotonin (B10506) and norepinephrine. Antagonism of the H3R is a validated strategy for developing treatments for cognitive deficits and mood disorders. nih.gov

A specific derivative, 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide, has been identified as a potent and selective H3R antagonist. nih.gov This compound demonstrated oral bioavailability, CNS penetration, and activity in preclinical models of depression, such as the forced-swimming test, suggesting its therapeutic potential as an antidepressant agent. nih.gov Other isoxazole derivatives, like isocarboxazid, are known monoamine oxidase inhibitors used to treat depression, further establishing the role of this chemical class in neuropharmacology. researchgate.netipinnovative.com

AMPA Receptor Modulation and Prevention of Excitotoxicity

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. nih.govnih.gov Overactivation of these receptors can lead to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity. nih.govmdpi.com This phenomenon is implicated in stroke and various neurodegenerative diseases. nih.govmdpi.com

Isoxazole-4-carboxamide derivatives have been studied as potent modulators of AMPA receptors. nih.gov Electrophysiological studies have shown that these compounds can act as powerful inhibitors of AMPA receptor activity, profoundly altering their biophysical properties, including slowing the onset of desensitization and speeding recovery. nih.govnih.gov By regulating AMPA receptor function and reducing excessive calcium influx, these derivatives hold therapeutic promise for preventing excitotoxicity and managing conditions associated with it, such as chronic pain and ischemic brain injury. nih.govmdpi.comembopress.org

Immunosuppressive Effects on Peripheral Blood Mononuclear Cells (PBMC)

Research has highlighted the immunomodulatory potential of isoxazole derivatives, particularly their effects on human peripheral blood mononuclear cells (PBMCs). While direct studies on this compound are limited, significant findings have been reported for its closely related derivatives, specifically those derived from 5-amino-3-methylisoxazole-4-carbohydrazide.

A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and evaluated for their immunosuppressive properties. nih.govnih.gov These compounds were tested in vitro for their ability to inhibit the proliferation of PBMCs stimulated by phytohemagglutinin A (PHA), a common mitogen used to induce lymphocyte activation. nih.govnih.govresearchgate.net The studies revealed that these derivatives exhibited varying degrees of inhibitory activity on PBMC proliferation. nih.govnih.gov

One compound in particular, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) , was identified as having the most potent antiproliferative activity while demonstrating a lack of toxicity against the A549 human lung carcinoma cell line. nih.govnih.govresearchgate.net Further investigation into its mechanism of action suggested that its immunosuppressive effect is linked to the induction of apoptosis (programmed cell death) in activated immune cells. nih.govnih.gov In studies using Jurkat cells, a human T-lymphocyte cell line, treatment with the MM3 compound led to a significant increase in the expression of key pro-apoptotic proteins, including caspases, Fas, and NF-κB1. nih.govnih.govmdpi.com This pro-apoptotic action is considered a primary mechanism for its immunosuppressive effects. nih.govmdpi.com

Additionally, the MM3 derivative was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in human whole blood cell cultures stimulated with lipopolysaccharide (LPS). nih.govnih.govresearchgate.net The ability of these isoxazole derivatives to suppress lymphocyte proliferation and induce apoptosis in activated immune cells underscores their potential for development as immunosuppressive agents. nih.govmdpi.com

Table 1: Immunosuppressive Activity of a Key Isoxazole Derivative

| Compound Name | Biological Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human PBMCs | Inhibition of PHA-induced proliferation | Induction of apoptosis | nih.gov, nih.gov |

| Human Whole Blood | Inhibition of LPS-induced TNF-α production | nih.gov, nih.gov | ||

| Jurkat T-cells | Increased expression of caspases, Fas, and NF-κB1 | Pro-apoptotic | nih.gov, nih.gov, mdpi.com |

Hemorheological Activity and Angioprotective Potential

Based on the conducted research, there is no specific scientific literature available that details the hemorheological activity (the study of blood flow properties) or the angioprotective (blood vessel-protective) potential of this compound or its direct derivatives.

Role as a Versatile Synthetic Building Block in Pharmaceutical and Agrochemical Development

The this compound scaffold is a valuable and versatile building block in synthetic organic chemistry, primarily for the development of new pharmaceutical and agrochemical agents. nih.govmdpi.com The ester and its corresponding carboxylic acid can be readily modified, making them key intermediates for constructing more complex, biologically active molecules.

In pharmaceutical development, one of the most notable applications is in the synthesis of the antirheumatic drug Leflunomide . The process involves the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid , which is then converted to an acyl halide and reacted with 4-(trifluoromethyl)aniline (B29031) to yield the final drug. researchgate.netgoogle.com This highlights the fundamental role of this isoxazole core in the production of established medicines.

Furthermore, related isoxazole carboxylates serve as crucial intermediates in the synthesis of β-lactam antibiotics. For instance, methyl 3-phenyl-5-methylisoxazole-4-carboxylate is a precursor to Oxacillin , and methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is an intermediate for producing Cloxacillin .

The utility of this scaffold extends to the creation of novel molecular classes. 5-Amino-3-methyl-isoxazole-4-carboxylic acid has been successfully incorporated into peptides as an unnatural β-amino acid. nih.gov This application opens avenues for creating new peptidomimetics with enhanced stability and potentially unique biological activities, as the isoxazole ring introduces a rigid, drug-like element into the peptide backbone. nih.gov

In the realm of agrochemicals, isoxazole derivatives are known to be used as fungicides and insecticides. mdpi.com The functionalized isoxazole ring is a key component in various commercial pesticides. While specific examples starting directly from this compound are not detailed, the broader class of isothiazole (B42339) and isoxazole carboxamides are recognized for their use in agriculture, such as in the fungicide isotianil. mdpi.com The reactivity of the carboxylate group allows for the synthesis of a wide array of amides and other derivatives, which are then screened for biological activity. nih.gov

Table 2: Applications of the Isoxazole-4-carboxylate Scaffold as a Synthetic Intermediate

| Intermediate Compound | Final Product/Compound Class | Field of Application | Reference |

|---|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid (from ester hydrolysis) | Leflunomide | Pharmaceutical (Antirheumatic) | researchgate.net, google.com |

| Methyl 3-phenyl-5-methylisoxazole-4-carboxylate | Oxacillin | Pharmaceutical (Antibiotic) | |

| Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | Cloxacillin | Pharmaceutical (Antibiotic) | |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | α/β-Mixed Peptides | Pharmaceutical (Drug Discovery) | nih.gov |

| Isoxazole Carboxamides | Various | Agrochemical (Fungicides, Insecticides) | mdpi.com |

Future Directions and Emerging Research Avenues for Methyl 3,5 Dimethylisoxazole 4 Carboxylate

Development of Novel Synthetic Routes for Enhanced Sustainability

Traditional synthetic methods for producing isoxazole (B147169) derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous organic solvents, posing significant environmental concerns. The future of Methyl 3,5-dimethylisoxazole-4-carboxylate synthesis is intrinsically linked to the adoption of green chemistry principles, which aim to enhance efficiency while minimizing environmental impact.

Emerging research focuses on several key areas:

Ultrasonic Irradiation: Sonochemistry has been identified as a powerful tool for synthesizing isoxazole-based molecules. Ultrasound-assisted synthesis offers numerous advantages, including a dramatic reduction in reaction times, increased product yields, and enhanced reaction efficiency. This technique can facilitate cyclization and multicomponent reactions in greener solvents like water, thereby avoiding volatile organic compounds.

Microwave-Assisted Synthesis: Another prominent green technique is microwave-irradiated heating. This method promotes uniform heating, leading to accelerated reaction rates, improved product yields, and cleaner reaction profiles with fewer by-products compared to conventional heating methods.

Eco-Friendly Catalysts and Solvents: A significant shift is underway towards the use of non-toxic, renewable, and biodegradable catalysts and solvent systems. Research into using agro-waste-based catalysts in solvents like glycerol (B35011) for the synthesis of isoxazolone derivatives showcases this trend. Such methods offer the dual benefits of being inexpensive and environmentally benign.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. These reactions are prized for their high atom economy and operational simplicity, aligning perfectly with the goals of sustainable chemistry.

The table below summarizes the comparison between traditional and emerging sustainable synthetic methods.

| Feature | Traditional Synthesis | Sustainable Synthesis (e.g., Ultrasound, Microwave) |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) |

| Energy Consumption | High, due to prolonged heating/cooling | Reduced energy consumption |

| Solvents | Often relies on toxic, volatile organic solvents | Enables use of green solvents (e.g., water, glycerol) |

| Product Yield | Variable, can be moderate | Generally higher yields |

| By-product Formation | Can be significant | Minimized, leading to cleaner reactions |

| Atom Economy | Often lower | Higher, especially with multicomponent reactions |

Future efforts will likely focus on optimizing these green protocols for the specific, large-scale production of this compound, ensuring that its journey from lab to application is as sustainable as possible.

Exploration of Untapped Biological Targets and Therapeutic Applications

While derivatives of this compound have shown promise in antiproliferative applications, the isoxazole scaffold is known for its vast and diverse range of biological activities. This structural versatility suggests that the therapeutic potential of its derivatives is far from fully realized. Future research must systematically explore a wider array of biological targets to uncover new applications.

The isoxazole ring is considered a key pharmacophore, partly because its electronegative nitrogen and oxygen atoms can form crucial hydrogen bond interactions with enzymes and receptors. This capability allows isoxazole-containing compounds to interact with a wide variety of biological systems. Untapped and underexplored areas for derivatives of this compound include:

Anti-inflammatory and Analgesic Activity: Isoxazole derivatives have been successfully investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain. Some isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have demonstrated notable analgesic effects.